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Compound of Interest

Compound Name: 2-Chloro-4,6-diphenylpyrimidine

Cat. No.: B1225301 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize 2-Chloro-4,6-diphenylpyrimidine. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. This document details

the expected spectroscopic data based on available information and analysis of related

compounds, and outlines the experimental protocols for obtaining this data.

Molecular Structure and Properties
2-Chloro-4,6-diphenylpyrimidine is a heterocyclic compound with the molecular formula

C₁₆H₁₁ClN₂. Its structure consists of a central pyrimidine ring substituted with a chlorine atom at

the 2-position and two phenyl groups at the 4- and 6-positions.

Table 1: Physicochemical Properties of 2-Chloro-4,6-diphenylpyrimidine

Property Value Reference

Molecular Formula C₁₆H₁₁ClN₂ [1]

Molecular Weight 266.73 g/mol [1]

Exact Mass 266.061076 g/mol [1]

Appearance
White to light yellow

powder/crystal

Purity >98.0% (GC)
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Spectroscopic Data
The following sections summarize the expected spectroscopic data for 2-Chloro-4,6-
diphenylpyrimidine. While specific experimental data for this compound is limited in the public

domain, the following information is compiled from available mass spectrometry data and

comparative analysis of structurally related pyrimidine derivatives.[2][3][4]

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

For 2-Chloro-4,6-diphenylpyrimidine, the electron ionization (EI) mass spectrum is expected

to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+ and M+2 peaks.

Table 2: Mass Spectrometry Data for 2-Chloro-4,6-diphenylpyrimidine

m/z (Relative Intensity, %) Assignment

266/268 [M]⁺, Molecular ion with isotopic chlorine pattern

231 [M-Cl]⁺

128 [C₁₀H₈]⁺ (Naphthalene) or other fragments

77 [C₆H₅]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

similar compounds.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic

region due to the presence of two phenyl groups. The pyrimidine proton will appear as a

distinct singlet.

Table 3: Predicted ¹H NMR Spectral Data for 2-Chloro-4,6-diphenylpyrimidine (in CDCl₃, 500

MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.50-7.60 m 6H
H-3', H-4', H-5' of

phenyl rings

~7.90-8.10 m 4H
H-2', H-6' of phenyl

rings

~7.30 s 1H H-5 of pyrimidine ring

Note: These are predicted values based on known spectra of substituted pyrimidines and

phenyl-substituted heterocycles.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the

pyrimidine and phenyl ring carbons.

Table 4: Predicted ¹³C NMR Spectral Data for 2-Chloro-4,6-diphenylpyrimidine (in CDCl₃,

125 MHz)

Chemical Shift (δ, ppm) Assignment

~170 C-4, C-6 (pyrimidine)

~162 C-2 (pyrimidine)

~137 C-1' (ipso-carbon of phenyl rings)

~131 C-4' of phenyl rings

~129 C-2', C-6' of phenyl rings

~128 C-3', C-5' of phenyl rings

~115 C-5 (pyrimidine)

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent

and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 5: Predicted IR Absorption Bands for 2-Chloro-4,6-diphenylpyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretching

1600-1500 Strong
C=C and C=N stretching

(pyrimidine and phenyl rings)

1400-1300 Medium In-plane C-H bending

~800 Strong C-Cl stretching

770-730 and 700-680 Strong
Out-of-plane C-H bending

(monosubstituted benzene)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The extended conjugation from the diphenylpyrimidine system is expected to result in strong

absorption in the UV region.

Table 6: Predicted UV-Vis Absorption Data for 2-Chloro-4,6-diphenylpyrimidine (in Methanol)

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~260 ~25,000 π → π*

Note: These values are estimations based on data from similar aromatic and heterocyclic

compounds.

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 2-Chloro-
4,6-diphenylpyrimidine.

Ensure the sample of 2-Chloro-4,6-diphenylpyrimidine is pure, as impurities can interfere

with spectroscopic analysis. The purity can be confirmed by techniques such as High-

Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Technique: Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Procedure:

Inject the sample solution into the GC.

The compound will be separated on the GC column and subsequently enter the mass

spectrometer.

The molecules will be ionized by an electron beam (typically 70 eV).

The resulting fragments are separated by their mass-to-charge ratio and detected.

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Ensure the compound is fully dissolved. A small amount of tetramethylsilane (TMS) can be

added as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Procedure:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of known concentration of the compound in a UV-grade solvent

(e.g., methanol or ethanol).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.1 and 1.0.

Procedure:

Use the pure solvent as a blank to zero the spectrophotometer.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-400 nm.

Identify the wavelength of maximum absorbance (λmax).
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Workflow and Visualization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of 2-Chloro-4,6-diphenylpyrimidine.

Synthesis and Purification

Spectroscopic Characterization

Data Analysis and Confirmation

Synthesis of 2-Chloro-4,6-diphenylpyrimidine

Purification (e.g., Recrystallization, Chromatography)

Purity Assessment (HPLC, GC)

Mass Spectrometry (MS)

Molecular Weight Confirmation

NMR Spectroscopy (¹H, ¹³C)

Structural Elucidation

Infrared (IR) Spectroscopy

Functional Group Analysis

UV-Vis Spectroscopy

Electronic Transitions

Integration of All Spectroscopic Data

Final Structure Confirmation
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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